molecular formula C23H39NO B14008278 2,4,6-Tri-tert-butyl-4-(piperidin-1-yl)cyclohexa-2,5-dien-1-one CAS No. 72483-56-8

2,4,6-Tri-tert-butyl-4-(piperidin-1-yl)cyclohexa-2,5-dien-1-one

Cat. No.: B14008278
CAS No.: 72483-56-8
M. Wt: 345.6 g/mol
InChI Key: DSXMQJGMZCPDOM-UHFFFAOYSA-N
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Description

4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a compound that features a piperidine ring attached to a cyclohexadienone structure with three tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of piperidine with a suitable precursor, such as a tert-butyl-substituted cyclohexadienone. The reaction conditions often include the use of solvents like benzene or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring and tert-butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-pyrrolidinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
  • 4-(1-morpholinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
  • 4-(1-azepanyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one

Uniqueness

4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The tert-butyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

72483-56-8

Molecular Formula

C23H39NO

Molecular Weight

345.6 g/mol

IUPAC Name

2,4,6-tritert-butyl-4-piperidin-1-ylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C23H39NO/c1-20(2,3)17-15-23(22(7,8)9,24-13-11-10-12-14-24)16-18(19(17)25)21(4,5)6/h15-16H,10-14H2,1-9H3

InChI Key

DSXMQJGMZCPDOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCCCC2

Origin of Product

United States

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